Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate
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Overview
Description
Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another method includes the use of microwave irradiation to facilitate the reaction between aryl aldehydes and N-aryl enaminones in the presence of acetic acid . These methods highlight the versatility and efficiency of modern synthetic techniques in producing this compound.
Chemical Reactions Analysis
Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydroxylamine hydrochloride, acetic acid, and other nucleophiles and electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the quinoline ring structure.
Scientific Research Applications
Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being explored for its potential use in drug development due to its unique chemical structure and biological activity . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways within cells . It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate can be compared with other similar compounds, such as methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate . While both compounds share a similar quinoline core structure, their differences in substitution patterns can lead to variations in their chemical and biological properties . This uniqueness makes this compound a valuable compound for further research and development.
Biological Activity
Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H13NO3 and features a quinoline core with hydroxy, methyl, and carboxylate substituents. This structure is crucial for its biological interactions and activities.
Biological Activities
Research has identified several significant biological activities associated with this compound:
1. Antimicrobial Activity
- This compound exhibits antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
2. Antiviral Activity
- The compound has shown promise in antiviral applications. In vitro studies suggest that it can inhibit the replication of viruses such as Hepatitis B Virus (HBV), with effective concentrations reported at 10 µM . Molecular docking studies further support its potential as an antiviral agent by demonstrating favorable binding interactions with viral targets .
3. Anticancer Properties
- This compound has been investigated for its anticancer effects. It appears to modulate cellular pathways related to proliferation and apoptosis, suggesting a mechanism that could be exploited in cancer therapy.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth and viral replication, contributing to its antimicrobial and antiviral effects.
- Cellular Pathway Modulation : It influences pathways related to cell survival and death, particularly in cancer cells, which could lead to increased apoptosis in malignant cells.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate | 52979-32-5 | Similar structure; different biological activity |
Methyl 4-hydroxy-6-methylquinoline-2-carboxylate | 887589 | Exhibits distinct reactivity patterns |
Methyl 4-hydroxy-5-methylquinoline-3-carboxylate | 14842737 | Variations in functional groups affect activity |
Case Studies
Several studies have highlighted the potential of this compound:
- Antiviral Efficacy : A study demonstrated that derivatives of this compound effectively inhibited HBV replication in vitro. The research utilized molecular docking simulations to predict binding affinities and confirmed these findings through experimental assays .
- Anticancer Research : In vitro tests indicated that this compound could induce apoptosis in specific cancer cell lines. The modulation of cell cycle regulators was observed, suggesting a pathway through which it exerts anticancer effects.
- Antimicrobial Studies : Various tests revealed that this compound possesses significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Properties
IUPAC Name |
methyl 5,8-dimethyl-4-oxo-1H-quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7-4-5-8(2)12-11(7)10(15)6-9(14-12)13(16)17-3/h4-6H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXBMFDNCVYZNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=C(NC2=C(C=C1)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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